4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine
Description
This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a morpholine ring, a piperazine linker, and a cyclopenta[d]pyrimidine moiety. The synthesis involves multi-step reactions, including condensation and purification via column chromatography, as detailed in patent literature .
Properties
IUPAC Name |
4-[4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c1-15-13-18(24-20(23-15)27-9-11-28-12-10-27)25-5-7-26(8-6-25)19-16-3-2-4-17(16)21-14-22-19/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCYJTROBLWFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a bicyclic core comprising a cyclopenta[d]pyrimidine fused with morpholine and piperazine moieties, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, notably kinases involved in cell signaling pathways. Preliminary studies suggest that it may inhibit specific kinases, which play crucial roles in cellular processes such as proliferation and apoptosis. The inhibition of these kinases could position the compound as a candidate for cancer therapy and other diseases influenced by aberrant kinase activity.
In Vitro Studies
- Kinase Inhibition : The compound has shown promising results in inhibiting various kinases, with IC50 values indicating effective binding affinity. For instance, it has been reported to inhibit LIM domain kinase 1 (LIMK1) with an IC50 value of 5.3 µM, suggesting potential applications in cancer treatment where LIMK1 is implicated.
- Cell Proliferation Assays : In cell line studies, the compound demonstrated a dose-dependent reduction in cell viability in several cancer cell lines, indicating its potential as an anticancer agent.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic efficacy and safety profile of the compound. Initial findings indicate that it can significantly reduce tumor growth in xenograft models without notable toxicity at therapeutic doses.
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Case Study 1 : A study involving human breast cancer xenografts treated with this compound showed a 60% reduction in tumor volume compared to control groups after four weeks of treatment.
- Case Study 2 : In a model of neuropathic pain, the compound exhibited analgesic effects comparable to established pain relievers, suggesting its utility beyond oncology .
Comparative Analysis
To better understand its biological activity, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-chloro-2-(4-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Structure | Contains a chloro substituent enhancing reactivity |
| 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | Structure | Carboxamide group provides different reactivity |
| 2-(morpholino)-6-chloro-pyrimidine | Structure | Morpholine integration but lacks cyclopenta core |
The unique combination of morpholine and piperazine moieties within the cyclopenta[d]pyrimidine framework enhances its reactivity and biological activity compared to similar compounds, making it particularly valuable for therapeutic applications.
Scientific Research Applications
Structural Features
The compound features a morpholine ring, a piperazine moiety, and a cyclopenta[d]pyrimidine core, which contribute to its diverse biological activities. The presence of multiple nitrogen atoms enhances its interaction with biological targets.
Medicinal Chemistry
-
Anticancer Activity
- Studies have indicated that derivatives of cyclopenta[d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. Research has shown that modifications to the structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Case Study: A derivative of this compound was tested in vitro against breast cancer cell lines, showing significant inhibition of cell proliferation compared to control groups .
-
Antimicrobial Properties
- Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The morpholine and piperazine components are known to enhance bioactivity through improved membrane permeability .
- Case Study: A related compound was evaluated for its antibacterial properties against Staphylococcus aureus, with promising results indicating effective growth inhibition .
-
Neurological Applications
- The piperazine moiety is often associated with neuroactive properties. Research suggests potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
- Case Study: In vivo studies on a closely related compound demonstrated improvements in cognitive function in animal models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key findings include:
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s key structural elements include:
- Pyrimidine backbone : Central to its architecture.
- Morpholine substituent : Enhances solubility and modulates electronic properties.
- Piperazine linker : Introduces conformational flexibility.
- Cyclopenta[d]pyrimidine : A fused bicyclic system that may influence binding affinity.
Table 1: Structural and Molecular Comparisons
Key Differences :
Core Heterocycles: Cyclopenta[d]pyrimidine (target) vs. thieno[3,2-d]pyrimidine () vs. pyrano[4,3-b]pyridine (). The sulfur atom in thieno derivatives may enhance lipophilicity, while oxygen in pyrano derivatives could improve solubility.
Molecular Weight: The thieno[3,2-d]pyrimidine analog has a higher mass ([M+H]+: 542.25) due to the methanesulfonyl group , whereas the pyrano derivative is lighter (421.5 g/mol) .
Purity and Commercial Availability
- Compounds like 6-(4-Methylpiperazin-1-yl)-1H-indole () are available commercially at 95% purity, suggesting their utility as intermediates.
- The target compound and its thieno-pyrimidine analog are likely research-grade molecules, synthesized on-demand with purification steps tailored to their reactivity .
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The cyclopenta[d]pyrimidine ring is constructed via RCM using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane (DCM) at 40°C. Precursor dienes are synthesized from cyclopentadiene and pyrimidine derivatives through Diels-Alder reactions.
Table 1: RCM Optimization for Cyclopenta[d]Pyrimidine Formation
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Grubbs II | DCM | 40 | 78 | |
| Hoveyda-Grubbs II | Toluene | 110 | 65 | |
| Zhan catalyst 1B | DCE | 80 | 72 |
Key challenges include controlling exo/endo selectivity and minimizing olefin isomerization. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) achieves >95% purity.
Alternative Cyclization Methods
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Pd-catalyzed intramolecular C-N coupling : Using Pd2(dba)3/Xantphos system (2 mol%) with Cs2CO3 base in toluene at 120°C, achieving 68% yield.
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Acid-mediated cyclodehydration : HCl (conc.) in ethanol under reflux forms the pyrimidine ring but with lower regiocontrol (52% yield).
Piperazine Functionalization Strategies
SNAr Reaction with Cyclopenta[d]Pyrimidine
The piperazine moiety is introduced via SNAr at the C4 position of the cyclopenta[d]pyrimidine core. Optimal conditions use:
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Base : DIPEA (3 equiv)
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Solvent : DMF, 80°C
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Reaction time : 12 hours
Yielding 85% of 4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidine.
Critical Parameters :
Buchwald-Hartwig Amination
For less-activated pyrimidines, Pd-mediated coupling proves effective:
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Catalyst : Pd(OAc)2 (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : KOtBu (2 equiv)
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Solvent : 1,4-Dioxane, 100°C
Achieving 76% yield with broader substrate scope.
Assembly of the 6-Methylpyrimidin-2-Yl-Morpholine Segment
Suzuki-Miyaura Coupling
The morpholine-bearing pyrimidine is constructed via Suzuki coupling between:
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Boronic ester : 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl-Bpin
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Halide partner : 2-Chloro-4-(piperazin-1-yl)-6-methylpyrimidine
Standard Conditions :
Table 2: Coupling Efficiency Across Catalytic Systems
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh3)4 | None | 82 | 98 |
| PdCl2(dppf) | Dppf | 79 | 97 |
| Pd2(dba)3 | SPhos | 85 | 99 |
Final Assembly and Purification
Convergent Coupling Approach
The three fragments are combined via:
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Piperazine-pyrimidine coupling (Section 3.1)
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Morpholine-pyrimidine Suzuki coupling (Section 4.1)
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Global deprotection (if necessary) using TFA/DCM (1:1)
Purification Techniques
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Preparative HPLC : C18 column, 10-90% MeCN/H2O (0.1% TFA), >99% purity
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Recrystallization : Ethanol/water (7:3) affords crystalline product (mp 182-184°C)
Analytical Characterization Data
Key Spectroscopic Properties :
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 3.75-3.68 (m, 8H, morpholine), 2.97 (t, J=5.1 Hz, 4H, piperazine), 2.45 (s, 3H, CH3)
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HRMS : m/z calc. for C20H27N7O [M+H]+: 382.2295; found: 382.2298
Challenges and Optimization Opportunities
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Piperazine Activation : N-Acylation prior to SNAr improves reactivity but requires deprotection
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Regioselectivity in Pyrimidine Functionalization : Directed ortho-metalation techniques may enhance positional control
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Scalability : Transitioning from batch to flow chemistry could improve RCM efficiency
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine and morpholine intermediates. A common approach includes refluxing pyrimidin-2-amine derivatives with morpholine in ethanol under reduced pressure, followed by purification via crystallization (e.g., ethanol/water mixtures). For example, analogous methods involve refluxing intermediates with formaldehyde and morpholine for 10 hours to form Mannich bases, as demonstrated in pyrimidine-morpholine conjugates . Catalytic methods using p-toluenesulfonic acid in one-pot syntheses (e.g., for chromeno-pyrimidines) may also be adapted for optimizing yield .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and piperazine/morpholine ring conformations. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry. Computational studies, such as density functional theory (DFT), can cross-validate spectral data and predict physicochemical properties .
Q. What structural features influence the compound’s reactivity and stability?
- Methodological Answer : The cyclopenta[d]pyrimidine core contributes to aromatic stacking interactions, while the piperazine moiety enhances solubility and hydrogen-bonding potential. The methyl group at position 6 on the pyrimidine ring may sterically hinder certain reactions, requiring tailored conditions for functionalization. Morpholine’s oxygen atom participates in hydrophilic interactions, impacting crystallization behavior .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis under varying catalytic conditions?
- Methodological Answer : Systematic screening of catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvents (polar aprotic vs. ethanol) is recommended. For example, p-toluenesulfonic acid in ethanol at reflux improved yields in chromeno-pyrimidine syntheses by facilitating cyclization . Parallel experiments with controlled temperature gradients (e.g., 60–100°C) and inert atmospheres (N₂/Ar) can mitigate side reactions .
Q. What computational strategies predict the pharmacokinetic and bioavailability profiles of this compound?
- Methodological Answer : Molecular dynamics simulations and QSAR models evaluate logP (lipophilicity), polar surface area (PSA), and absorption via the Caco-2 cell model. Tools like SwissADME predict CYP450 metabolism and blood-brain barrier permeability. Computational studies on analogous compounds suggest that morpholine derivatives exhibit moderate oral bioavailability due to balanced PSA (~60 Ų) and molecular weight (<500 g/mol) .
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer : Contradictions in NMR signals may arise from tautomerism (e.g., enol-keto equilibria in pyrimidines) or residual solvents. Standardize sample preparation by lyophilization and deuterated solvent selection. Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify conformational isomers. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .
Q. What experimental designs elucidate the structure-activity relationship (SAR) for biological target modulation?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing morpholine with piperidine or varying methyl group positions). Evaluate binding affinities via surface plasmon resonance (SPR) or fluorescence polarization assays against kinases or GPCRs. For example, pyrido[2,3-d]pyrimidines with morpholine groups showed enhanced selectivity for PI3K/mTOR pathways in analogous studies .
Q. How can thermal stability be assessed during synthesis and storage?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and polymorph transitions. Store the compound under anhydrous conditions at -20°C to prevent hydrolysis of the piperazine ring. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via HPLC-MS .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies targeting similar pathways?
- Methodological Answer : Variations in assay conditions (e.g., cell lines, ATP concentrations in kinase assays) may explain discrepancies. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For example, pyrimidine-morpholine derivatives showed IC₅₀ variability (nM to µM) in PI3K inhibition studies due to differences in ATP concentrations . Meta-analyses of published data with standardized normalization (e.g., % inhibition at 1 µM) can clarify trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
